molecular formula C11H23BO3 B11765636 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol CAS No. 1581771-56-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol

Cat. No.: B11765636
CAS No.: 1581771-56-3
M. Wt: 214.11 g/mol
InChI Key: XRUXSSJFIJIMLP-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its structure includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, which is further attached to a pentanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halides like iodine or bromine are used under mild conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters, which are valuable intermediates in organic synthesis.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: This compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of boron-containing drugs.

    Industry: It is employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol exerts its effects involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boron atom in the dioxaborolane ring acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling reactions such as cross-coupling and substitution. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the stabilization of transition states during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): Similar in structure but lacks the pentanol chain.

    2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a pentanol chain.

    2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a methoxy group and a pyridine ring.

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol is unique due to its combination of a boronic ester functional group with a pentanol chain, which enhances its solubility and reactivity in various organic solvents. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high solubility and reactivity .

Properties

CAS No.

1581771-56-3

Molecular Formula

C11H23BO3

Molecular Weight

214.11 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol

InChI

InChI=1S/C11H23BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h13H,5-9H2,1-4H3

InChI Key

XRUXSSJFIJIMLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCO

Origin of Product

United States

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